molecular formula C16H16N4O3S B11353277 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)butanamide

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)butanamide

Cat. No.: B11353277
M. Wt: 344.4 g/mol
InChI Key: GSPFDBGMGGOOGO-UHFFFAOYSA-N
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Description

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)butanamide is a complex organic compound that features both oxadiazole and thiazole rings. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

The synthesis of 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)butanamide typically involves multi-step reactions. The preparation begins with the formation of the oxadiazole ring, followed by the introduction of the thiazole moiety. Common reagents used in these reactions include hydrazine derivatives, carboxylic acids, and thionyl chloride. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or dimethylformamide .

Chemical Reactions Analysis

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)butanamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)butanamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and proteins, inhibiting their activity. The thiazole ring can disrupt cellular processes by altering membrane permeability and affecting signal transduction pathways .

Properties

Molecular Formula

C16H16N4O3S

Molecular Weight

344.4 g/mol

IUPAC Name

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)butanamide

InChI

InChI=1S/C16H16N4O3S/c1-22-12-7-5-11(6-8-12)15-19-14(23-20-15)4-2-3-13(21)18-16-17-9-10-24-16/h5-10H,2-4H2,1H3,(H,17,18,21)

InChI Key

GSPFDBGMGGOOGO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=NC=CS3

Origin of Product

United States

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